N-(6-ethylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide
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Description
N-(6-ethylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C24H23N3O3S2 and its molecular weight is 465.59. The purity is usually 95%.
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Scientific Research Applications
Alternative Product Synthesis
N-Methyl-2-benzoylmethylsulfanyl-4-phenylnicotinamide and N-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-acetamide, structurally related to the compound , were obtained as alternative products in a one-pot cyclocondensation process. This process involved benzylidenemalononitrile, N-methyl-2-thiocarbamoylacetamide, piperidine, and ω-bromoacetophenone (Krauze et al., 2007).
Metabolic Stability Improvement
A study on phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors explored various 6,5-heterocycles, including analogues of N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide. This was to enhance metabolic stability and reduce deacetylation (Stec et al., 2011).
Antimicrobial Activity and Quantum Calculations
2-Bromo-N-(phenylsulfonyl)acetamide derivatives, closely related to the compound of interest, demonstrated good antimicrobial activity. Computational calculations provided insights into the structure-activity relationships of these compounds (Fahim & Ismael, 2019).
Antimalarial and COVID-19 Drug Potential
N-(Phenylsulfonyl)acetamide derivatives, structurally similar, were investigated for their antimalarial activity and characterized for ADMET properties. These compounds, including benzo[d]thiazol-2-ylthio derivatives, showed potential as antimalarial agents and were also studied for their role against COVID-19 (Fahim & Ismael, 2021).
Src Kinase Inhibitory and Anticancer Activities
N-Benzyl-2-(5-(4-(2-morpholinoethoxy)phenyl)pyridin-2-yl)acetamide, a compound with structural similarity, was synthesized and evaluated for Src kinase inhibitory activities. It showed inhibition of c-Src kinase and potential in cell proliferation inhibition (Fallah-Tafti et al., 2011).
Synthesis and Antiproliferative Activity of Pyridine Linked Thiazole Derivatives
A study synthesized pyridine linked thiazole hybrids, which included derivatives of N-(pyridin-2-yl)acetamide, and evaluated their cytotoxicity properties against various cancer cell lines. Some compounds showed promising anticancer activity (Alqahtani & Bayazeed, 2020).
Properties
IUPAC Name |
N-(6-ethyl-1,3-benzothiazol-2-yl)-2-(4-methylsulfonylphenyl)-N-(pyridin-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S2/c1-3-17-9-12-21-22(14-17)31-24(26-21)27(16-19-6-4-5-13-25-19)23(28)15-18-7-10-20(11-8-18)32(2,29)30/h4-14H,3,15-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJGHEZHLMUGBMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)CC4=CC=C(C=C4)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.